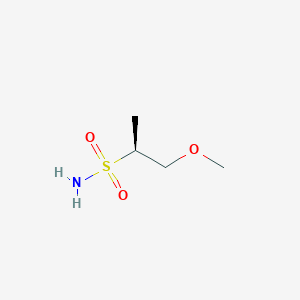

(2S)-1-methoxypropane-2-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H11NO3S |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

(2S)-1-methoxypropane-2-sulfonamide |

InChI |

InChI=1S/C4H11NO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)/t4-/m0/s1 |

InChI Key |

HZVYKFOIYCUEGP-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](COC)S(=O)(=O)N |

Canonical SMILES |

CC(COC)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2s 1 Methoxypropane 2 Sulfonamide

Stereoselective Synthesis Approaches

Achieving the desired (S)-stereochemistry at the carbon atom adjacent to the sulfonyl group in (2S)-1-methoxypropane-2-sulfonamide requires precise stereocontrol. The primary strategies to achieve this involve the use of chiral auxiliaries, asymmetric catalysis, and the enantioselective reduction of precursor molecules.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. In the context of synthesizing α-chiral sulfonamides, a common strategy involves the use of a chiral sulfinamide, such as tert-butylsulfinamide, which can be condensed with a ketone to form a chiral sulfinylketimine. Subsequent reduction of the C=N bond is highly diastereoselective, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved to yield the desired α-chiral primary amine, which can be further functionalized to the sulfonamide. researchgate.net

Another approach involves using chiral auxiliaries to control the alkylation of a precursor. For example, enantiopure sulfinamides can serve as a platform for stereoselective nucleophilic additions. acs.org The free NH2 group of an enantiomerically pure sulfonimidamide (SIA) can be condensed with an aldehyde to form an imine, which then undergoes diastereoselective addition of a Grignard reagent. acs.org Subsequent removal of the auxiliary provides the enantioenriched amine. acs.org

| Auxiliary Type | Key Transformation | Stereochemical Control | Typical Diastereomeric Ratio |

| tert-Butylsulfinamide | Diastereoselective reduction of sulfinylketimine | Steric hindrance from the bulky tert-butyl group directs the hydride attack. | Up to >99:1 researchgate.net |

| Sulfonimidamide (SIA) | Diastereoselective Grignard addition to an imine | The chiral environment created by the SIA directs the approach of the nucleophile. | Up to 96:4 acs.org |

Asymmetric Catalysis in Sulfonamide Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a substoichiometric amount of a chiral catalyst. Chiral bifunctional sulfonamides themselves have emerged as powerful organocatalysts in various asymmetric transformations, leveraging their hydrogen-bonding capabilities. researchgate.net

For the synthesis of chiral sulfonamides, transition metal catalysis is a prominent strategy. For instance, a copper-catalyzed enantioselective addition of aryl boroxines to sulfinylamines using a chiral phosphine ligand (Xuphos) has been reported to produce a range of chiral aryl sulfinamides in a single step. fudan.edu.cn Similarly, rhodium catalysts bearing chiral ligands can achieve the S-alkylation of sulfenamides with high enantioselectivity, creating a chiral sulfur center. nih.gov While these examples focus on chirality at the sulfur atom or on aryl sulfonamides, the principles of using chiral metal complexes to control the formation of C-S or S-N bonds in an enantioselective manner are broadly applicable.

| Catalyst System | Reaction Type | Key Feature | Enantiomeric Ratio/Excess (er/ee) |

| Copper/Xuphos Ligand | Enantioselective addition of aryl boroxines to sulfinylamines | Formation of chiral aryl sulfinamides. fudan.edu.cn | Not specified in the provided text. |

| Chiral Rhodium Catalyst | Asymmetric S-alkylation of sulfenamides | Creation of a chiral sulfur center. nih.gov | Up to 98:2 er nih.gov |

| Bifunctional Sulfonamides | Organocatalysis (e.g., Aldol, Michael additions) | Act as hydrogen-bond donors to activate substrates. researchgate.netresearchtrends.net | Up to 99% ee researchgate.net |

Enantioselective Reduction Strategies for Precursors

The enantioselective reduction of a prochiral ketone precursor is a powerful method for establishing the stereocenter in this compound. This can be achieved using chiral reducing agents or, more commonly, a stoichiometric reducing agent in the presence of a chiral catalyst.

For instance, polymer-supported sulfonamide catalysts have been used for the enantioselective reduction of ketones with sodium borohydride (NaBH4) in combination with an additive like trimethylsilyl chloride (Me3SiCl) or boron trifluoride etherate (BF3·OEt2). nih.gov The chiral environment provided by the catalyst directs the delivery of the hydride to one face of the ketone, leading to an excess of one enantiomer of the resulting alcohol. This chiral alcohol can then be converted to the corresponding sulfonamide through a series of standard transformations.

General Synthesis Techniques for Sulfonamide Core Structures Applicable to the Compound

Beyond establishing the stereocenter, the formation of the sulfonamide functional group itself is a critical step. The most common method involves the reaction of a sulfonyl chloride with an amine, but other novel and oxidative methods have also been developed.

Condensation Reactions with Sulfonyl Chlorides

The most traditional and widely used method for constructing sulfonamides is the condensation of a sulfonyl chloride with a primary or secondary amine. In the context of synthesizing this compound, this would involve reacting (2S)-1-methoxypropane-2-sulfonyl chloride with ammonia. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A related approach starts from optically pure thioethers, which are oxidized to sulfones. These sulfones can then be cleaved to form sulfinates, which are subsequently amidated with reagents like hydroxylamine sulfonate to produce the primary sulfonamide with retention of stereochemistry. organic-chemistry.org This method is advantageous as it avoids the often harsh conditions required to prepare sulfonyl chlorides and is compatible with a wide range of functional groups. organic-chemistry.org

Novel Reagents and Oxidative Methods in Sulfonamide Synthesis

Recent research has focused on developing more efficient and environmentally friendly methods for sulfonamide synthesis. One such strategy involves the oxidative chlorination of thiols to generate sulfonyl chlorides in situ, which then react with amines. researchgate.net For example, sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) has been used as an oxidant to convert thiols to sulfonyl chlorides in sustainable solvents like water or ethanol, followed by the addition of an amine to form the sulfonamide in good to excellent yields. researchgate.net

Other novel approaches bypass the need for sulfonyl chlorides altogether. Direct C-H functionalization, catalyzed by metals like cobalt, allows for the three-component synthesis of α-substituted N-sulfonyl amines from aryl aldehydes, primary sulfonamides, and (hetero)arenes. researchgate.net Additionally, methods for the direct oxidative S-N coupling between thiols and amines have been developed under metal-free conditions, for instance, using iodine pentoxide (I2O5) as a mediator. thieme-connect.com These methods offer alternative pathways that can be more tolerant of sensitive functional groups and reduce the number of synthetic steps. thieme-connect.com

| Method | Starting Materials | Key Reagents/Catalysts | Advantages |

| In Situ Oxidative Chlorination | Thiol, Amine | Sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) | Use of sustainable solvents, simple workup. researchgate.net |

| Oxidative S-N Coupling | Thiol, Amine | Iodine pentoxide (I2O5) | Metal-free conditions. thieme-connect.com |

| Thiosulfonate Coupling | Thiosulfonate, Amine | Cs2CO3 and N-bromosuccinimide or Copper catalyst | Thiosulfonates are stable and non-toxic. thieme-connect.com |

Palladium-Catalyzed Formations of Sulfonamides

The construction of the sulfonamide functional group has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions. These methods provide mild and highly functional group tolerant alternatives to traditional routes that often rely on the use of sulfonyl chlorides. nih.gov While direct palladium-catalyzed synthesis of this compound is not explicitly detailed in the literature, general methodologies for aryl and alkyl sulfonamide formation are broadly applicable.

Modern palladium-catalyzed approaches often involve the coupling of aryl or heteroaryl halides with a sulfur dioxide source and an amine. core.ac.uk One prominent strategy utilizes sulfur dioxide surrogates, such as the stable solid DABSO (DABCO·(SO2)2), to avoid the challenges of handling gaseous SO2. rsc.org For instance, a palladium-catalyzed coupling of aryl halides or triflates with DABSO can generate an intermediate arylsulfonyl species, which is then coupled with an amine in a one-pot fashion to yield the desired sulfonamide. core.ac.uk

Another versatile palladium-catalyzed method involves the chlorosulfonylation of arylboronic acids, which produces arylsulfonyl chlorides under mild conditions. These intermediates can then be readily reacted with amines to form sulfonamides. nih.gov This process is noted for its significant functional group tolerance. nih.gov Furthermore, palladium catalysis enables the synthesis of sulfinamides from aryl halides and N-sulfinylamines; these sulfinamides can be subsequently oxidized to provide sulfonamides. dergipark.org.trnih.gov The selective synthesis of cyclic sulfonamides has also been achieved using palladium catalysis with potassium metabisulfite (K2S2O5) as the SO2 surrogate, where the reaction selectivity can be controlled by the amount of base used. nih.gov

These catalytic systems offer convergent and flexible pathways to a wide array of sulfonamides. The principles of these reactions, such as the palladium-catalyzed sulfination of aryl halides or the coupling with SO2 surrogates, could be adapted for the synthesis of derivatives of this compound, particularly for analogs bearing aromatic groups. core.ac.uk

Table 1: Overview of Selected Palladium-Catalyzed Sulfonamide Synthesis Methods This table is interactive and can be sorted by clicking on the headers.

| Method | Substrates | Sulfur Source | Catalyst System (Example) | Key Features |

|---|---|---|---|---|

| Sulfination of Aryl Halides | Aryl/Heteroaryl Halides, Amine | SO2 Surrogate (e.g., Rongalite) | Pd(dppf)Cl2 | Two-step, one-pot sequence via sulfinate intermediates; broad amine scope. nih.gov |

| Coupling with SO2 Surrogates | Aryl Iodides, Amine | DABSO | Pd Catalyst | One-pot process to functionalized sulfonamides from aryl iodides. rsc.org |

| Chlorosulfonylation of Boronic Acids | Arylboronic Acids, Amine | SO2Cl2 | Pd(OAc)2 / Ligand | Mild synthesis of sulfonyl chlorides followed by amination; high functional group tolerance. nih.gov |

| From N-Sulfinylamines | Aryl Halides, N-Sulfinylamines | N/A | Pd(OAc)2 / Ligand | Forms sulfinamides which can be oxidized to sulfonamides. dergipark.org.trnih.gov |

| Cyclization with SO2 Surrogates | Haloarenes with Amino Groups | K2S2O5 | Pd Catalyst | Selective formation of cyclic sulfonamides and sulfinamides. nih.gov |

Functionalization and Derivatization Strategies

N-Alkylation and Acylation of the Sulfonamide Nitrogen

The sulfonamide nitrogen of this compound serves as a key handle for chemical modification through alkylation and acylation reactions. These transformations allow for the introduction of a wide variety of substituents, enabling the modulation of the compound's physicochemical properties.

N-Alkylation: N-alkylation of sulfonamides can be achieved using various methods. Transition-metal catalysis provides efficient routes, such as using manganese dioxide to facilitate the N-alkylation with alcohols as green alkylating reagents. nih.gov Ruthenium-based catalysts have also been employed for the alkylation of primary sulfonamides. nih.gov Additionally, palladium-catalyzed three-component reactions involving a sulfonamide, an aldehyde, and an arylboronic acid can generate diverse arylmethylsulfonamide derivatives. nih.gov

N-Acylation: N-acylation is a common strategy to produce N-acylsulfonamides, which are recognized as bioisosteres of carboxylic acids due to their comparable pKa values. researchgate.net Classical methods involve reacting the sulfonamide with acid chlorides or anhydrides in the presence of a base. researchgate.net More contemporary and milder approaches utilize N-acylbenzotriazoles as efficient, neutral acylating reagents in the presence of a base like sodium hydride (NaH), affording N-acylsulfonamides in high yields. researchgate.net This method is advantageous as it allows for the use of N-acyl groups for which the corresponding acid chlorides are unstable or difficult to prepare. nih.gov Lewis acids, such as zinc chloride, have also been shown to catalyze the N-acylation of sulfonamides with acid anhydrides under solvent-free conditions. researchgate.net

Table 2: Selected Methods for N-Acylation of Sulfonamides This table is interactive and can be sorted by clicking on the headers.

| Reagent Type | Catalyst/Base | Solvent (Typical) | Conditions | Yield Range |

|---|---|---|---|---|

| Acid Anhydride | H2SO4 (catalytic) | Acetonitrile | Varies | Excellent researchgate.net |

| Acid Anhydride | Zinc Chloride (ZnCl2) | Solvent-free | Varies | High researchgate.net |

| N-Acylbenzotriazole | Sodium Hydride (NaH) | THF | Reflux | 76-100% researchgate.net |

| Carboxylic Acid | Carbodiimide (DCC, EDC) | Varies | Varies | Good researchgate.net |

Structural Modifications of the Methoxypropane Moiety

Alterations to the (2S)-1-methoxypropane backbone can introduce significant structural diversity. Key strategies include cleavage of the methyl ether and functionalization of the propane (B168953) chain.

Ether Cleavage: The methoxy (B1213986) group represents a prime site for modification. O-demethylation transforms the ether into a hydroxyl group, which can then serve as a versatile synthetic handle for introducing new functionalities via O-alkylation or esterification. Boron tribromide (BBr3) is a powerful and widely used reagent for cleaving aryl methyl ethers, typically requiring low temperatures. chem-station.com Other strong Lewis acids like aluminum chloride (AlCl3) or Brønsted acids such as 47% hydrobromic acid (HBr) under heating are also effective. chem-station.com For substrates sensitive to harsh acidic conditions, nucleophilic demethylation using alkyl thiols, such as 1-dodecanethiol in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), offers a valuable alternative. chem-station.com

C-H Functionalization: Direct functionalization of the unactivated C(sp3)−H bonds of the propane backbone is a cutting-edge strategy for late-stage diversification. nih.gov While challenging due to the inertness of these bonds, modern photocatalytic methods are emerging. For example, sulfonamide-directed reactions can enable the site-selective introduction of alkyl or aryl groups at positions remote from the directing group through processes like a 1,5- or 1,6-hydrogen atom transfer (HAT). nih.govresearchgate.net Such strategies could potentially be applied to modify the propane chain of this compound, leading to novel analogs. nih.gov

Integration into Hybrid Molecular Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. dergipark.org.tr This approach aims to develop agents that can interact with multiple biological targets or that combine the favorable properties of the parent moieties. nih.gov Sulfonamides are frequently incorporated into such hybrid structures due to their wide range of biological activities. nih.gov

This compound can serve as a valuable building block for the synthesis of hybrid molecules. Following functionalization at the sulfonamide nitrogen (Section 2.3.1) or the methoxypropane moiety (Section 2.3.2), the resulting derivative can be coupled to another molecular scaffold. For example, an N-alkylated derivative bearing a terminal carboxylic acid or amine could be linked to another biologically active core, such as a benzothiazole, indole, or pyrazole, via amide bond formation. dergipark.org.trnih.gov The synthesis of such hybrid compounds has been reported, combining sulfonamide groups with various heterocyclic systems to explore new therapeutic possibilities. dergipark.org.trscilit.com

Development of Libraries of this compound Analogs

The generation of chemical libraries containing structurally related analogs is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov The synthetic methodologies described previously can be systematically applied in a parallel or combinatorial fashion to produce a library of this compound analogs. acs.org

A library design could incorporate diversity at multiple points within the molecule.

R1 Diversity (N-Substitution): By employing a range of alkylating agents or carboxylic acids (for acylation) in parallel, a diverse set of substituents can be installed on the sulfonamide nitrogen. nih.govresearchgate.net

R2 Diversity (Methoxypropane Moiety): O-demethylation of the parent compound provides a common intermediate with a free hydroxyl group. This intermediate can then be reacted with a library of alkyl halides or other electrophiles to generate analogs with varied ether side chains.

Solid-phase synthesis is a powerful technique for library production, where the starting material is attached to a resin support, allowing for the use of excess reagents and simplified purification by filtration. nih.govcore.ac.uk Flow chemistry offers another efficient, safe, and scalable platform for the rapid and sequential synthesis of sulfonamide libraries. acs.org The "libraries from libraries" approach, where an existing library is further modified to create new and diverse scaffolds, can also be employed to expand the chemical space explored. nih.gov These high-throughput synthesis strategies are essential for generating the large numbers of compounds needed for screening campaigns. sci-hub.senih.gov

Table 3: Hypothetical Library Design for this compound Analogs This table illustrates potential points of diversification for library synthesis.

| Scaffold | Point of Diversity 1 (R1 at Sulfonamide-N) | Point of Diversity 2 (R2 at Methoxy-O) |

|---|---|---|

|

-H (Parent) | -CH3 (Parent) |

| -CH2Ph | -CH2CH3 | |

| -C(O)Ph | -CH2-Cyclopropyl | |

| -CH2CH2COOH | -(CH2)2-Ph | |

| -CH2-(4-pyridyl) | -(CH2)3-CN |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Conformational Analysis and Stereochemical Requirements for Biological Interactions

The precise three-dimensional arrangement of a molecule is paramount for its biological function. For the (2S)-1-methoxypropane-2-sulfonamide moiety, its stereochemistry is not accidental but a specific requirement for optimal interaction with its target enzyme. The "(2S)" designation indicates a specific stereoisomer at the second carbon of the propane (B168953) chain. This specific configuration is crucial for orienting the methoxy (B1213986) and sulfonamide groups in a precise spatial arrangement.

While detailed conformational analyses of the isolated fragment are not extensively published, its behavior within a larger inhibitor, such as the PI3Kα inhibitor taselisib (B612264) (GDC-0032), provides significant insight. In such scaffolds, the sulfonamide group often acts as a key hydrogen bond donor and acceptor, interacting with specific amino acid residues in the target's binding pocket. The methoxy group, positioned by the chiral center, can form additional interactions or occupy a specific hydrophobic pocket, enhancing binding affinity and selectivity. The rigidity and defined stereochemistry of this fragment help to minimize the entropic penalty upon binding, contributing to a more favorable binding energy.

Influence of the this compound Moiety on Mechanistic Activity

The incorporation of the this compound moiety has a profound influence on the mechanistic activity of the inhibitors it is part of. In the context of PI3K inhibitors, this fragment is often part of the "selectivity pocket" binding region of the molecule. The PI3K family has several isoforms (α, β, γ, δ), and achieving selectivity for a specific isoform is a major goal in drug design to minimize off-target effects.

The sulfonamide group is a key pharmacophore that can form crucial hydrogen bonds within the polar side pocket of enzymes like COX-2, a feature that contributes to its selectivity. nih.gov A similar principle applies to PI3K inhibitors, where the sulfonamide can interact with non-conserved amino acid residues, allowing for discrimination between the different isoforms. For instance, in a series of PI3Kα inhibitors, the strategic placement of a sulfonamide-containing group was essential for achieving high potency and selectivity. The ability of the sulfonamide to engage in these specific interactions helps to anchor the inhibitor in the active site, leading to potent inhibition of the enzyme's kinase activity. This, in turn, blocks the downstream signaling cascade that promotes cell proliferation and survival, a key mechanism in anti-cancer therapy. mdpi.comnih.gov

Systematic Structural Modulations and Their Impact on Target Engagement

In the development of PI3K inhibitors, researchers have explored various modifications to the sulfonamide portion of the molecule. For example, replacing the sulfonamide with other functional groups or altering the substituents on the sulfonamide nitrogen can drastically change the binding affinity and selectivity profile.

One study on 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-ones, a class of compounds that induce differentiation in acute myeloid leukemia cells, explored the positioning of a sulfonamide group on an aromatic ring. mdpi.com The findings showed that the placement was critical, with the meta-substituted analogue showing optimal activity compared to ortho or para substitutions. mdpi.com This highlights the high degree of structural and positional specificity required for potent biological activity.

The table below illustrates hypothetical, yet representative, SAR data based on common findings in kinase inhibitor development, showing how modifications to a sulfonamide-containing fragment can influence inhibitory activity.

| Compound ID | Modification to Sulfonamide Moiety | PI3Kα IC₅₀ (nM) | Selectivity vs. PI3Kβ |

| Lead-1 | This compound | 5 | 100-fold |

| Analogue-1A | (2R)-1-methoxypropane-2-sulfonamide | 500 | 10-fold |

| Analogue-1B | N-methyl-(2S)-1-methoxypropane-2-sulfonamide | 85 | 50-fold |

| Analogue-1C | 1-ethoxypropane-2-sulfonamide | 25 | 80-fold |

| Analogue-1D | Propane-2-sulfonamide (no methoxy) | 150 | 25-fold |

This table is for illustrative purposes and synthesizes general principles from SAR studies.

These illustrative data underscore the exquisite sensitivity of target engagement to the structural features of the this compound moiety. The correct stereochemistry (S-configuration) is vital for high potency, and modifications to the sulfonamide nitrogen or the methoxy group can modulate both potency and selectivity, guiding the rational design of improved therapeutic agents.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex rjb.ro. This technique is widely used to screen small molecules by scoring them based on their fit within the binding site of a protein, which can suggest their potential as therapeutic agents rjb.ro.

For (2S)-1-methoxypropane-2-sulfonamide, a hypothetical molecular docking study could be performed against a relevant biological target, such as a protein kinase or a carbonic anhydrase, enzymes often targeted by sulfonamide-containing drugs. The process would involve preparing the 3D structure of the protein and the ligand, followed by the docking simulation using software like Glide or GOLD mdpi.com. The results would provide insights into the binding affinity, orientation, and interactions between the ligand and the protein's active site residues.

Key interactions for sulfonamides typically involve hydrogen bonds with the protein backbone or side chains, as well as electrostatic and van der Waals interactions researchgate.netmdpi.com. The sulfonamide group, with its SO2 and NH moieties, is particularly adept at forming these interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase

| Interaction Type | Protein Residue | Ligand Atom/Group | Distance (Å) |

| Hydrogen Bond | Asp168 | Sulfonamide NH | 2.8 |

| Hydrogen Bond | Val123 | Sulfonamide Oxygen | 3.1 |

| Hydrophobic | Leu78 | Methoxypropyl group | 3.5 |

| Hydrophobic | Ile152 | Propyl backbone | 3.8 |

This interactive table illustrates the types of interactions that could stabilize the binding of this compound within a protein's active site. Such analyses are crucial for understanding the structural basis of molecular recognition and for guiding the design of more potent and selective inhibitors researchgate.net.

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations offer a deeper understanding of the chemical and physical properties of molecules at an atomic level.

Quantum Mechanical Simulations: QM methods can be used to calculate the electronic properties of this compound, such as its molecular orbital energies, electrostatic potential, and charge distribution. These calculations are valuable for understanding the molecule's reactivity and its ability to participate in various types of intermolecular interactions. For sulfonamides, QM calculations can help in refining the force field parameters used in molecular mechanics simulations and in understanding the nature of the chemical bonds within the sulfonamide group researchgate.net.

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the molecular system over time, which is crucial for understanding the conformational flexibility of this compound and its interactions with a protein target rsc.org. By simulating the protein-ligand complex in a solvent environment, MD can reveal the stability of the binding pose predicted by docking, the role of water molecules in the binding interface, and the dynamic behavior of the ligand within the active site mdpi.com.

Table 2: Representative Data from a Hypothetical MD Simulation of this compound in a Protein Binding Site

| Parameter | Value | Description |

| RMSD of Ligand | 1.5 Å | Root Mean Square Deviation of the ligand from its initial docked pose, indicating stability. |

| Hydrogen Bond Occupancy | 85% | Percentage of simulation time the key hydrogen bond with Asp168 is maintained. |

| Binding Free Energy (MM-GBSA) | -45 kcal/mol | Estimated binding free energy, suggesting a favorable interaction. |

These simulated parameters provide quantitative measures of the stability and strength of the protein-ligand interaction, complementing the static picture provided by molecular docking mdpi.com.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction and Pharmacophore Modeling

The success of a drug candidate is highly dependent on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) nih.govmdpi.com. Predicting these properties early in the drug discovery process is essential to avoid late-stage failures nih.gov.

In Silico ADME Prediction: A variety of computational models are available to predict the ADME properties of a molecule based on its structure nih.govbigchem.eu. For this compound, these models could estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Table 3: Predicted ADME Properties for this compound

| ADME Property | Predicted Value | Implication |

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| Plasma Protein Binding | Moderate | Adequate free fraction to exert therapeutic effect. |

Pharmacophore Modeling: A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on the structure of this compound and its hypothetical binding mode, a pharmacophore model could be generated. This model would typically include features such as hydrogen bond donors and acceptors, and hydrophobic centroids. Such models are valuable tools for virtual screening of large compound libraries to identify other molecules with similar interaction patterns that might also be active against the same target mdpi.com.

Machine Learning and Artificial Intelligence in Molecular Design and Virtual Screening

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid design and screening of novel molecules with desired properties ijpsjournal.comnih.gov.

Molecular Design: Generative ML models can be trained on large datasets of known molecules to learn the underlying rules of chemical space nih.govethz.ch. These models can then be used to generate novel molecular structures, like this compound, that are optimized for specific properties such as high binding affinity for a target and favorable ADME profiles rsc.org.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of More Complex Chiral Molecules

Chiral sulfonamides are recognized as important precursors in asymmetric synthesis, allowing for the transfer of chirality to new, more complex molecular architectures. The sulfonamide moiety in (2S)-1-methoxypropane-2-sulfonamide can act as a versatile handle for a variety of chemical transformations. For instance, the nitrogen atom of the sulfonamide can be alkylated, acylated, or incorporated into heterocyclic rings, while the sulfonyl group can activate adjacent positions for nucleophilic substitution or elimination reactions.

The methoxy (B1213986) group present in the molecule offers an additional site for chemical modification, potentially through ether cleavage to reveal a hydroxyl group, which can then be further functionalized. This multi-functionality allows for a stepwise and controlled elaboration of the molecular framework, leading to the synthesis of highly substituted and stereochemically defined products. The general strategy involves using the existing stereocenter to direct the formation of new stereocenters, a cornerstone of modern asymmetric synthesis.

While direct examples for this compound are not prevalent, the synthesis of various chiral molecules from other chiral sulfonamides has been widely reported, underscoring the potential of this class of compounds.

Scaffold for Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. The structural features of this compound make it a suitable scaffold for the generation of chemical libraries. A scaffold is a core molecular structure to which various substituents can be attached to create a library of related compounds.

The sulfonamide group is particularly well-suited for combinatorial chemistry due to its ability to be readily functionalized. The nitrogen atom can be reacted with a wide array of sulfonyl chlorides, carboxylic acids (after conversion to an amide), or other electrophiles. Similarly, if the sulfonamide is secondary, the hydrogen on the nitrogen can be substituted. This allows for the introduction of a high degree of molecular diversity around the core scaffold.

The "libraries from libraries" approach is a strategy where an existing chemical library is further modified to create new and more complex libraries. A library based on the this compound scaffold could be generated by reacting it with a diverse set of building blocks. This initial library could then be subjected to further chemical transformations, for example, by modifying the methoxy group, to generate a second, more complex library. The chirality of the scaffold ensures that all the resulting compounds in the library are enantiomerically pure, which is a significant advantage for biological screening.

Below is a hypothetical representation of how a combinatorial library could be generated from a chiral sulfonamide scaffold.

| Scaffold Component | R1 Group (Acylating/Sulfonylating Agents) | R2 Group (Modification of the Ether) | Resulting Library |

| This compound | Benzoyl chloride | Demethylation followed by alkylation | Library of chiral N-acylated and O-alkylated sulfonamides |

| This compound | Dansyl chloride | No modification | Library of chiral N-sulfonylated sulfonamides |

| This compound | Isopropyl isocyanate | Demethylation followed by esterification | Library of chiral N-carbamoyl and O-acylated sulfonamides |

Table 1: Hypothetical Combinatorial Library Generation from a Chiral Sulfonamide Scaffold

Advanced Analytical Characterization in 2s 1 Methoxypropane 2 Sulfonamide Research

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure of (2S)-1-methoxypropane-2-sulfonamide, confirming the connectivity of atoms and the presence of key functional groups. These methods are also pivotal in assessing the compound's purity by detecting the presence of residual solvents, synthetic intermediates, or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining molecular structure. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum allows for the identification of all non-equivalent protons, their relative numbers, and their proximity to other protons. The expected signals for this compound would correspond to the methoxy (B1213986) group, the methyl group attached to the chiral center, the methylene group, the methine proton at the chiral center, and the amine protons of the sulfonamide group. The splitting patterns, governed by spin-spin coupling, provide crucial connectivity data. For instance, the methine proton would likely appear as a multiplet due to coupling with the adjacent methyl and methylene protons. docbrown.infodocbrown.info

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, five distinct signals are expected, corresponding to the two methyl carbons, the methylene carbon, the methine carbon, and the carbon of the methoxy group. The chemical shifts are indicative of the electronic environment of each carbon atom. rsc.org

Predicted Spectroscopic Data for this compound

| Technique | Group | Expected Chemical Shift / Wavenumber | Notes |

|---|---|---|---|

| ¹H NMR | -CH(SO₂NH₂) | Multiplet | Signal for the proton at the chiral center. |

| -CH₃ (chiral center) | Doublet | Coupled to the single methine proton. | |

| -OCH₃ | Singlet | Methoxy group protons. | |

| -CH₂-O | Multiplet | Methylene protons adjacent to the ether oxygen. | |

| -SO₂NH₂ | Broad Singlet | Protons on the sulfonamide nitrogen; chemical shift can be variable. | |

| ¹³C NMR | -CH(SO₂NH₂) | ~50-65 ppm | Chiral carbon attached to the sulfonyl group. |

| -CH₃ (chiral center) | ~15-25 ppm | Methyl group carbon. | |

| -OCH₃ | ~55-65 ppm | Methoxy carbon. | |

| -CH₂-O | ~70-80 ppm | Methylene carbon. | |

| IR Spectroscopy | S=O stretch (asymmetric) | 1320-1310 cm⁻¹ | Characteristic strong absorption for the sulfonamide group. rsc.org |

| S=O stretch (symmetric) | 1155-1143 cm⁻¹ | Characteristic strong absorption for the sulfonamide group. rsc.org | |

| N-H stretch | 3300-3200 cm⁻¹ | Typically a medium to strong band. | |

| C-O-C stretch | 1150-1085 cm⁻¹ | Strong band characteristic of the ether linkage. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be measured, which helps to confirm the molecular formula (C₅H₁₃NO₃S). The fragmentation pattern observed in the mass spectrum provides further structural evidence, as the molecule breaks apart in a predictable manner upon ionization. researchgate.netdocbrown.info Predicted adducts in mass spectrometry for a similar compound include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.luuni.lu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. These include strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group, an N-H stretching band, and a C-O-C stretching band for the ether linkage. rsc.orgresearchgate.net

Chiral Separation and Enantiomeric Purity Determination Techniques

Since this compound is a chiral molecule, it is critical to separate it from its corresponding (2R)-enantiomer and to accurately quantify its enantiomeric purity. This is typically achieved using chiral chromatography or electrophoresis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers. nih.gov The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used and have proven effective for the separation of various sulfonamide derivatives. nih.govresearchgate.netresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol modifier, is optimized to achieve the best resolution between the enantiomeric peaks. phenomenex.com The enantiomeric purity is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. researchgate.net

Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC, often providing faster separations and higher efficiency. researchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. researchgate.net For chiral separations of sulfonamides, SFC is frequently paired with the same types of polysaccharide-based CSPs used in HPLC. nih.govresearchgate.net The technique is considered a "greener" alternative to HPLC due to the reduced consumption of organic solvents. researchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers very high separation efficiency and requires minimal sample and reagent volumes, making it another valuable tool for chiral analysis. nih.govchromatographytoday.comdergipark.org.tr In chiral CE, a chiral selector is added to the background electrolyte. chromatographytoday.com The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different mobilities in the applied electric field, enabling their separation. chromatographytoday.comnih.gov Cyclodextrins and their derivatives are common chiral selectors used for this purpose. researchgate.net CE is particularly well-suited for the analysis of polar and charged compounds. chromatographytoday.com

Comparison of Chiral Separation Techniques for Sulfonamides

| Technique | Principle | Stationary/Pseudo-Stationary Phase | Mobile Phase / Electrolyte | Advantages |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). phenomenex.com | Polysaccharide-based columns (e.g., amylose, cellulose derivatives), Crown ether columns. nih.govresearchgate.net | Normal Phase (e.g., hexane/alcohol) or Reversed Phase (e.g., buffered aqueous solutions). nih.govphenomenex.com | Widely applicable, robust, well-established for preparative and analytical scales. |

| Chiral SFC | Differential interaction with a CSP using a supercritical fluid mobile phase. researchgate.net | Polysaccharide-based columns are most common. researchgate.netresearchgate.net | Supercritical CO₂ with organic modifiers (e.g., methanol). researchgate.net | Fast separations, high efficiency, reduced organic solvent consumption. researchgate.netresearchgate.net |

| Chiral CE | Differential mobility of transient diastereomeric complexes formed with a chiral selector. chromatographytoday.com | Chiral selector (e.g., cyclodextrins, antibiotics) added to the background electrolyte. nih.govnih.gov | Aqueous or non-aqueous buffer containing the chiral selector. | High separation efficiency, low sample/reagent consumption, rapid method development. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-1-methoxypropane-2-sulfonamide with high enantiomeric purity?

- Methodological Answer : Synthesis typically begins with chiral precursors or employs asymmetric catalysis to retain stereochemical integrity. For sulfonamide derivatives, a common approach involves reacting a chiral sulfonyl chloride intermediate with methoxypropanamine under controlled pH conditions to minimize racemization . Chiral HPLC or capillary electrophoresis can monitor enantiopurity during synthesis, referencing impurity standards similar to those in pharmaceutical reference materials .

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and methoxy/sulfonamide group placement.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC with chiral columns to assess enantiomeric excess, leveraging protocols analogous to impurity profiling in pharmaceutical standards .

- Thermogravimetric analysis (TGA) to evaluate thermal stability, referencing stability data from structurally related sulfonates .

Q. What storage conditions are optimal for this compound to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid contact with strong oxidizers, as sulfonamides may decompose under reactive conditions .

Advanced Research Questions

Q. How can racemization during synthesis or storage of this compound be minimized?

- Methodological Answer :

- pH Control : Maintain neutral to mildly acidic conditions during synthesis, as basic environments accelerate racemization.

- Low-Temperature Reactions : Use cryogenic conditions for steps involving nucleophilic substitution.

- Stabilizing Additives : Introduce chiral auxiliaries or ionic liquids to stabilize the transition state, informed by studies on analogous chiral amines .

Q. What experimental strategies are effective for studying the sulfonamide group’s reactivity in this compound under varying conditions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, thiols) using stopped-flow UV-Vis spectroscopy.

- Computational Modeling : Employ DFT calculations to predict electrophilic sites, guided by structural analogs like 2-fluoro-6-methoxybenzenesulfonamide .

- In situ IR Spectroscopy : Track intermediate formation during hydrolysis or substitution reactions.

Q. How can researchers resolve contradictions in reported stability data for sulfonamide derivatives like this compound?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (temperature, humidity, solvent systems).

- Cross-Validation : Compare results across multiple analytical techniques (e.g., TGA vs. DSC for thermal stability).

- Meta-Analysis : Apply frameworks from qualitative research to assess data consistency, such as triangulating findings from structural analogs .

Q. What role does the methoxy group in this compound play in modulating biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.